2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine
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Overview
Description
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is a heterocyclic compound that features two pyrazole rings attached to a bipyridine core. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile ligand in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine typically involves the reaction of 2,6-dibromopyridine with pyrazole under basic conditions. One common method includes the use of deprotonated pyrazole in a solvent like diglyme, which facilitates the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, particularly when coordinated with transition metals.
Reduction: Reduction reactions can convert metal complexes of this ligand to lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine has a wide range of applications in scientific research:
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s metal complexes are explored for their therapeutic potential, particularly in drug delivery systems and as diagnostic agents.
Mechanism of Action
The mechanism of action of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, redox reactions, and other chemical processes. The specific molecular targets and pathways involved vary depending on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with a single pyridine ring.
2,6-Di(1H-pyrazol-1-yl)pyrazine: Contains a pyrazine ring instead of a bipyridine core.
2,6-Di(1H-pyrazol-1-yl)benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites and enhances its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in the development of new materials and catalysts with specific electronic and magnetic properties .
Properties
Molecular Formula |
C16H12N6 |
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Molecular Weight |
288.31 g/mol |
IUPAC Name |
2,6-di(pyrazol-1-yl)-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12N6/c1-4-13(12-17-5-1)14-10-15(21-8-2-6-18-21)20-16(11-14)22-9-3-7-19-22/h1-12H |
InChI Key |
BVWFCZUDQDPXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
Origin of Product |
United States |
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